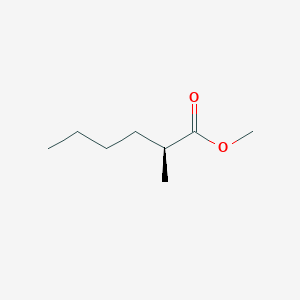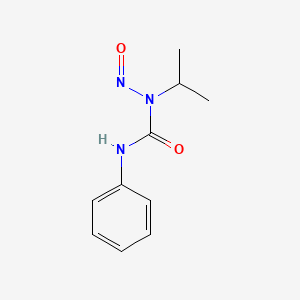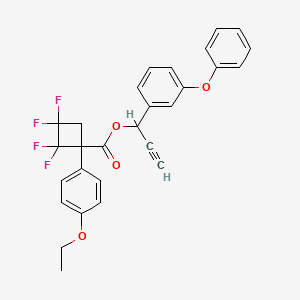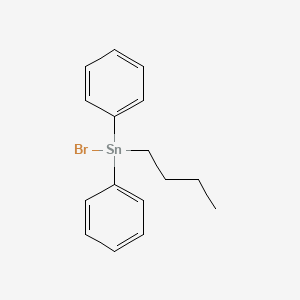![molecular formula C7F12 B14445297 Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- CAS No. 74693-96-2](/img/structure/B14445297.png)
Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is a fluorinated organic compound known for its unique chemical structure and properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- typically involves the reaction of hexafluoropropylene oxide with cyclobutane derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated amines or thiols.
Applications De Recherche Scientifique
Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in drug design and development due to its stability and reactivity.
Medicine: Explored for its potential as a fluorinated pharmaceutical intermediate.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions. These interactions play a crucial role in its reactivity and stability. The compound can also act as a fluorinating agent, transferring fluorine atoms to other molecules, thereby modifying their chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol AF: Another fluorinated compound with similar applications in polymer production.
Hexafluoroisopropylidene bisphenol: Used in the synthesis of high-performance polymers.
1,2-Dichlorohexafluorocyclobutane: Known for its stability and use in specialty chemical synthesis.
Uniqueness
Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- stands out due to its unique combination of cyclobutane and trifluoromethyl groups, which impart exceptional stability and reactivity. This makes it a valuable compound for various advanced applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
74693-96-2 |
|---|---|
Formule moléculaire |
C7F12 |
Poids moléculaire |
312.06 g/mol |
Nom IUPAC |
1,1,2,2,3,3-hexafluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)cyclobutane |
InChI |
InChI=1S/C7F12/c8-3(9)1(4(10,11)7(3,18)19)2(5(12,13)14)6(15,16)17 |
Clé InChI |
XKJQJNTUNUQZPK-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(F)(F)F)C(F)(F)F)C(C(C1(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B14445218.png)
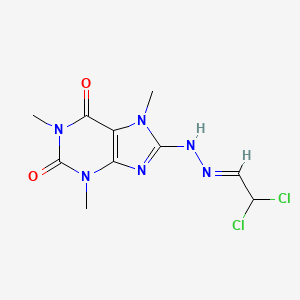
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
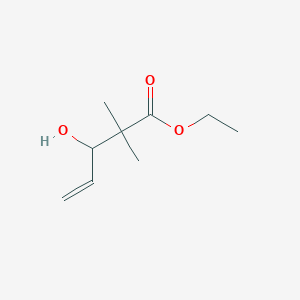

![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
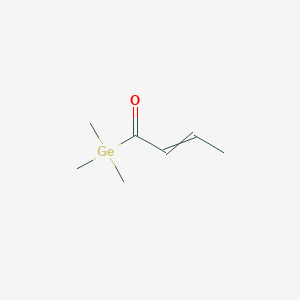
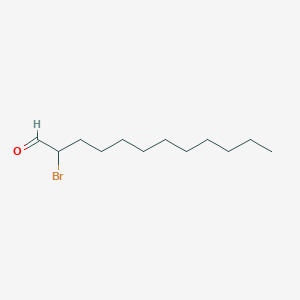
![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
